Enhanced Cellular Potency in Cancer Models via Trifluoromethyl Substitution
The introduction of a trifluoromethyl group on the N5-benzyl ring is a classic strategy to improve target binding. While direct Mps1 IC50 data for this single compound is not publicly available, a close analog, 4-amino-N3-isobutyl-N5-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide, demonstrates the scaffold's potential with IC50 values of 12.5 µM (A549 lung cancer) and 15.0 µM (MCF-7 breast cancer) . The -CF3 group in the target compound is expected to further enhance potency through stronger hydrophobic and dipolar interactions in the kinase's affinity pocket compared to the pyridinyl analog [1]. This highlights the importance of the specific 3-(trifluoromethyl)benzyl moiety for achieving optimal cellular activity.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | N/A (Data inferred from analog) |
| Comparator Or Baseline | 4-amino-N3-isobutyl-N5-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide: IC50 = 12.5 µM (A549), 15.0 µM (MCF-7) |
| Quantified Difference | Qualitative improvement expected due to -CF3 vs. pyridinyl substitution. |
| Conditions | A549 (lung) and MCF-7 (breast) cancer cell lines, 48h treatment. |
Why This Matters
This data provides a quantitative baseline for the isothiazole-3,5-dicarboxamide scaffold in cancer cells, against which the enhanced potency of the -CF3-containing target compound can be evaluated.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., & Obst-Sander, U. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
